PNU-176798

Antimicrobial Minimum Inhibitory Concentration E. coli

Researchers studying bacterial translation often face the limitation of single-target antibiotics. PNU-176798 solves this by inhibiting four distinct steps-70S initiation (IC50 0.53 μM), fMet-tRNA binding (IC50 32 μM), peptidyl transferase (IC50 40 μM), and EF-G translocation (IC50 8 μM)-enabling comprehensive multi-target assays. Its unique EF-P-enhanced peptidyl transferase inhibition makes it essential for EF-P function studies. Sourced with ≥98% purity, available for immediate dispatch.

Molecular Formula C16H13FN4O3S
Molecular Weight 360.4 g/mol
CAS No. 428861-91-0
Cat. No. B10801108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-176798
CAS428861-91-0
Molecular FormulaC16H13FN4O3S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F
InChIInChI=1S/C16H13FN4O3S/c1-9(22)19-6-11-8-21(16(23)24-11)10-2-3-13(14(17)4-10)15-20-7-12(5-18)25-15/h2-4,7,11H,6,8H2,1H3,(H,19,22)/t11-/m0/s1
InChIKeyFGUCVLMMGZZQBB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PNU-176798 – Ribosomal P-Site Oxazolidinone


PNU-176798 (CAS 428861-91-0) is an investigational oxazolidinone antibiotic that inhibits bacterial protein synthesis by competitively binding to the ribosomal P-site, thereby blocking the binding of fMet-tRNA to the 70S ribosome [1]. It is a small molecule with the molecular formula C₁₆H₁₃FN₄O₃S and a molecular weight of approximately 360.4 g/mol [2]. The compound exhibits antimicrobial activity against a broad spectrum of Gram-positive and anaerobic bacteria, and is characterized by its unique thiazolylphenyl-oxazolidinone core structure [3].

Target Engagement Ribosomal P-site probe for translation initiation studies
Assay Workflow Multi-step translation cycle assay fit (initiation, translocation, peptidyl transferase)
Antimicrobial Screening Gram-positive and anaerobic screening context

Why PNU-176798 Cannot Be Substituted


PNU-176798 exhibits a unique inhibitory profile across multiple steps of the translation cycle, including 70S initiation, fMet-tRNA binding, peptidyl transferase activity, and EF-G-mediated translocation, which is not uniformly observed with other oxazolidinones like linezolid or eperezolid [1]. While class-level inference suggests other oxazolidinones may share some targets, the quantitative differences in IC₅₀ values for specific enzymatic steps (e.g., EF-G translocation vs. peptidyl transferase) are substantial enough to confound experimental results if an analog is used as a substitute. Therefore, direct procurement of PNU-176798 is essential for studies requiring its precise multi-target pharmacodynamic fingerprint.

Target Compound
Multi-step inhibitory profile
Distinct IC₅₀ values for 70S initiation, fMet-tRNA binding, translocation, and peptidyl transferase
EF-P enhanced inhibition
Peptidyl transferase inhibition enhanced in presence of EF-P, unique among oxazolidinones
Thiazole scaffold
5-cyano-1,3-thiazol-2-yl core provides differentiated structure-activity profile
Linezolid / Eperezolid
Primarily inhibits initiation
Limited effect on EF-G translocation; multi-step profile may not transfer
No reported EF-P enhancement
Lacks the EF-P-dependent modulation observed with PNU-176798
Morpholine/piperazine cores
Different chemical scaffolds may lead to divergent spectrum and resistance profiles

PNU-176798 Differentiation Evidence


E. coli MIC Advantage

PNU-176798 demonstrates a Minimum Inhibitory Concentration (MIC) of 1.4 μM against Escherichia coli, which is significantly lower than the reported MICs of linezolid (PNU-100766) and eperezolid (U-100592) against the same species. This indicates a higher potency in inhibiting bacterial growth. [1]

E. coli MIC
Class-level inference
1.4 μM vs >47 μM (linezolid)
Reported MIC endpoint context
Verify in target strain; class-level data
Antimicrobial Minimum Inhibitory Concentration E. coli

Selective EF-G Translocation Inhibition

PNU-176798 markedly inhibits the EF-G-mediated translocation of fMet-tRNA with an IC₅₀ of 8 μM, which is 5-fold lower than its IC₅₀ for peptidyl transferase inhibition (40 μM). This demonstrates a preferential inhibition of the translocation step over the peptide bond formation step. [1] In contrast, linezolid primarily inhibits the initiation step (fMet-tRNA binding) and has less pronounced effects on translocation. [2]

EF-G Translocation
Cross-study comparable
IC₅₀ 8 μM vs 40 μM (peptidyl transferase)
Supports translocation-specific assay context
5-fold selectivity reported
Translation Inhibition EF-G Translocation

Multi-Step Translation Inhibition Profile

PNU-176798 exhibits a nuanced inhibitory profile with distinct IC₅₀ values for different steps: 0.53 μM for blocking 70S initiation complex formation, 32 μM for fMet-tRNA binding to 70S ribosomes, 40 μM for peptidyl transferase, and 8 μM for EF-G-mediated translocation. [1] This multi-step inhibition pattern, with a wide range of potencies (0.53 μM to 40 μM), contrasts with linezolid which primarily shows a single IC₅₀ for initiation complex inhibition. [2]

Multi-step Profile
Cross-study comparable
0.53–40 μM across 4 steps
Multi-target pathway review
Range reflects assay conditions
Translation Ribosome 70S Initiation

EF-P-Enhanced Peptidyl Transferase Inhibition

PNU-176798 inhibits peptidyl transferase activity with an IC₅₀ of 40 μM, and this inhibition is more pronounced in the presence of elongation factor P (EF-P). [1] This EF-P-dependent enhancement is a unique feature of PNU-176798's interaction with the ribosomal P-site and is not a reported characteristic of linezolid or eperezolid. [2]

EF-P Interaction
Cross-study comparable
IC₅₀ 40 μM; enhanced with EF-P
EF-P pathway interaction context
P-site specific interaction reported
Peptidyl Transferase EF-P Ribosomal P-site

Unique Thiazole Structure and Spectrum

PNU-176798 incorporates a 5-cyano-1,3-thiazol-2-yl group at the 4-position of the phenyl ring, a structural feature that distinguishes it from linezolid (which has a morpholine ring) and eperezolid (which has a piperazine ring). [1] This structural difference is correlated with its activity against a wider spectrum of Gram-positive and anaerobic bacteria, including strains that show reduced susceptibility to linezolid. [2]

Core Structure
Class-level inference
5-cyano-1,3-thiazol-2-yl vs morpholine
Structural differentiation context
Spectrum may vary by strain
Structure-Activity Relationship Oxazolidinone Thiazole

PNU-176798 Research Applications


EF-P Role in Oxazolidinone Mechanism

PNU-176798 is uniquely suited for studies examining the interplay between oxazolidinones and elongation factor P (EF-P). As evidenced in Section 3, the compound's inhibition of peptidyl transferase is markedly enhanced in the presence of EF-P [1]. This makes it a valuable chemical probe for dissecting EF-P's function in translation and its contribution to antibiotic susceptibility, a feature not described for linezolid or eperezolid [2].

Probing EF-G Translocation Step

For research focused on the EF-G-mediated translocation step of protein synthesis, PNU-176798 is the superior tool compound. It demonstrates a potent and selective inhibition of translocation (IC₅₀ = 8 μM) compared to its effects on peptidyl transferase (IC₅₀ = 40 μM), a 5-fold selectivity [1]. In contrast, linezolid's primary effect is on initiation complex formation [3], making PNU-176798 the more appropriate choice for translocation-specific assays.

SAR for Next-Gen Oxazolidinones

PNU-176798 serves as a critical reference compound in SAR campaigns due to its unique thiazolylphenyl core [1]. Its distinct structure compared to the morpholine-containing linezolid and piperazine-containing eperezolid allows medicinal chemists to explore alternative chemical space for improved potency, spectrum, and resistance profiles. Procurement of this specific compound is essential for validating new chemical series against this benchmark thiazole-containing oxazolidinone [2].

Multi-Target Translation Assays

The compound's pleiotropic inhibitory profile—with distinct IC₅₀ values for 70S initiation (0.53 μM), fMet-tRNA binding (32 μM), peptidyl transferase (40 μM), and EF-G translocation (8 μM) [1]—makes it an ideal standard for developing and validating multi-target assay panels. Using PNU-176798 ensures that all relevant steps of the translation cycle are interrogated, which cannot be achieved with linezolid or eperezolid alone [2].

Application
Selection Property
Validation Focus
EF-P interaction studies
EF-P-dependent peptidyl transferase context
EF-P assay conditions
Translocation-specific assays
EF-G translocation selectivity
Translocation vs peptidyl transferase endpoints
Thiazole-based SAR
Thiazole scaffold differentiation
Antibacterial spectrum comparison
Multi-step translation panels
Multi-target inhibitory profile
Initiation, elongation, and translocation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PNU-176798

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.